N-(4-磺酰胺基苯基)肼基甲酰胺

描述

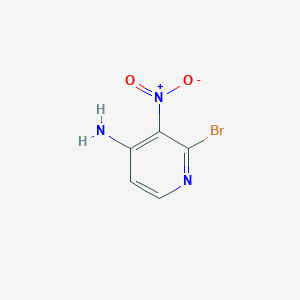

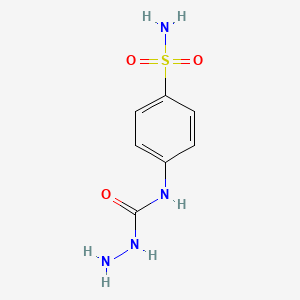

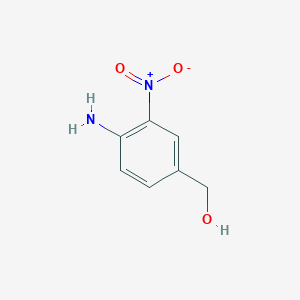

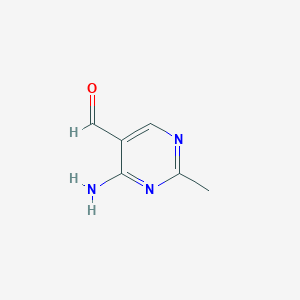

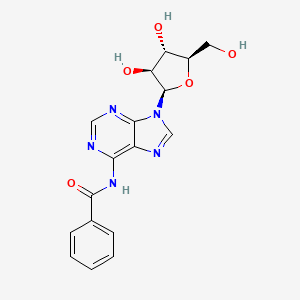

N-(4-Sulfamoylphenyl)hydrazinecarboxamide is a chemical compound that can be synthesized through various reactions involving the coupling of aryl groups, sulfur dioxide, and hydrazines. The compound is part of a broader class of N-aminosulfonamides, which have been the subject of recent research due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of N-aminosulfonamides, such as N-(4-Sulfamoylphenyl)hydrazinecarboxamide, has been achieved through palladium-catalyzed coupling reactions. One method involves the use of aryl nonaflates, sulfur dioxide, and hydrazines in the presence of Pd(OAc)2/XantPhos and TBAB in 1,4-dioxane at 80 °C, leading to moderate to good yields of the desired product . Another approach is a photo-induced, catalyst-free three-component reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine under ultraviolet irradiation, which allows for the incorporation of the sulfonyl group without the need for metals or photo-redox catalysts .

Molecular Structure Analysis

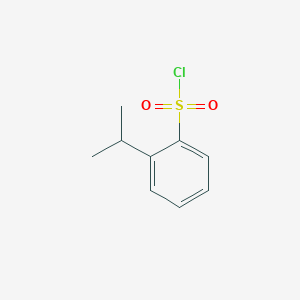

The molecular structure of N-(4-Sulfamoylphenyl)hydrazinecarboxamide is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a hydrazinecarboxamide moiety. The synthesis methods mentioned provide a framework for the incorporation of sulfur dioxide into the molecular structure, which is a key step in the formation of the sulfonamide group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(4-Sulfamoylphenyl)hydrazinecarboxamide are complex and involve multiple steps. For instance, the palladium-catalyzed reaction likely proceeds through the insertion of sulfur dioxide into the aryl group, followed by coupling with hydrazine . The photo-induced reaction mechanism may involve a 5-exo radical cyclization followed by the insertion of sulfur dioxide . These reactions demonstrate good functional group tolerance, which is important for the synthesis of diverse derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-Sulfamoylphenyl)hydrazinecarboxamide are not detailed in the provided papers, the general properties of N-aminosulfonamides can be inferred. These compounds typically exhibit good solubility in polar solvents and may have varying degrees of stability depending on their substitution patterns. The biological activity of related compounds, such as 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides, has been tested, showing analgesic, anti-inflammatory, and antimicrobial activities, which suggests potential applications for N-(4-Sulfamoylphenyl)hydrazinecarboxamide in medicinal chemistry .

科学研究应用

抗菌应用

N-(4-磺酰胺基苯基)肼基甲酰胺及其衍生物因其抗菌性能而被广泛研究。研究表明,这些化合物对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出显着的活性。例如,El-Gaby (2000) 的一项研究证明了合成各种含有磺酰胺基部分的衍生物,这些衍生物对各种细菌菌株表现出体外抗菌活性 (El-Gaby,2000)。同样,Darwish (2014) 报道了合成新的杂环化合物并加入磺酰胺基部分,这些化合物被评估为抗菌剂 (Darwish,2014)。

合成和表征

一些研究集中于含有 N-(4-磺酰胺基苯基)肼基甲酰胺基团的化合物的合成和结构表征。Attia 等人 (2012) 的研究提供了对相关化合物的晶体结构的见解,有助于更深入地了解其物理和化学性质 (Attia 等,2012)。

潜在的抗癌应用

最近的研究还探讨了磺酰胺衍生物(包括 N-(4-磺酰胺基苯基)肼基甲酰胺)作为抗癌剂的潜在用途。Mohamed 等人 (2022) 合成了一系列新的磺酰胺药物,并评估了它们对乳腺癌细胞系的抗癌作用,结果很有希望 (Mohamed 等,2022)。

分子对接研究中的应用

已经注意到 N-(4-磺酰胺基苯基)肼基甲酰胺衍生物在分子对接研究中的应用,特别是在药物开发的背景下。例如,Ulus 等人 (2013) 从 N-(4-磺酰胺基苯基)苯甲酰胺合成了新型的吖啶磺酰胺化合物,并研究了它们对药物开发中靶标金属酶碳酸酐酶的抑制活性 (Ulus 等,2013)。

环境和生物物理相互作用

磺酰胺药物,包括 N-(4-磺酰胺基苯基)肼基甲酰胺的衍生物,已被研究其对环境的影响和生物物理相互作用。该领域的研究包括对这些化合物在环境中的生物降解和毒性的研究 (Ovung 和 Bhattacharyya,2021)。

属性

IUPAC Name |

1-amino-3-(4-sulfamoylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3S/c8-11-7(12)10-5-1-3-6(4-2-5)15(9,13)14/h1-4H,8H2,(H2,9,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQDDJQZIDKYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529825 | |

| Record name | N-(4-Sulfamoylphenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Sulfamoylphenyl)hydrazinecarboxamide | |

CAS RN |

87013-80-7 | |

| Record name | N-(4-Sulfamoylphenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)

![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)

![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)